molecular formula C9H7N3O2S B2645503 1-(4-nitrophenyl)-1H-imidazole-2-thiol CAS No. 155655-99-5

1-(4-nitrophenyl)-1H-imidazole-2-thiol

Cat. No.: B2645503
CAS No.: 155655-99-5
M. Wt: 221.23
InChI Key: NAHKZPQOMYCQIE-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a nitrophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with formic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Nitrophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-nitrophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-12(14)8-3-1-7(2-4-8)11-6-5-10-9(11)15/h1-6H,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHKZPQOMYCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988237
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6857-35-8
Record name 1-(4-Nitrophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)imidazoline-2-thione
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